Cas no 849062-36-8 (3-Bromo-5-methylphenylboronic acid)
3-Bromo-5-methylphenylboronic acid Chemical and Physical Properties
Names and Identifiers
-
- (3-Bromo-5-methylphenyl)boronic acid
- 3-Bromo-5-methylphenylboronic acid
- 3-Bromo-5-methylbenzeneboronic acid
- Boronic acid,B-(3-bromo-5-methylphenyl)-
- B-(3-Bromo-5-methylphenyl)boronic acid (ACI)
- Boronic acid, (3-bromo-5-methylphenyl)- (9CI)
- MFCD06411355
- EN300-7370373
- SY110024
- SCHEMBL3755288
- CS-W000980
- Z3224142546
- AKOS004114014
- 849062-36-8
- F10514
- DB-015866
- DTXSID70584488
- ZIB06236
- BP-11405
- KKEPYOBFWSGWLQ-UHFFFAOYSA-N
- AB25255
- AS-18797
-
- MDL: MFCD06411355
- Inchi: 1S/C7H8BBrO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3
- InChI Key: KKEPYOBFWSGWLQ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C=C(B(O)O)C=1
Computed Properties
- Exact Mass: 213.98000
- Monoisotopic Mass: 213.98007g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.6±0.1 g/cm3
- Melting Point: 278-283 °C (lit.)
- Boiling Point: 351.8±52.0 °C at 760 mmHg
- Flash Point: 166.6±30.7 °C
- Refractive Index: 1.585
- PSA: 40.46000
- LogP: 0.43730
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3-Bromo-5-methylphenylboronic acid Security Information
- Signal Word:warning
- Hazard Statement: Irritant/Keep Cold
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22; S24/25
-
Hazardous Material Identification:
- Storage Condition:Store at 4 ° C, -4 ° C is better
3-Bromo-5-methylphenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-Bromo-5-methylphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019063963-100g |
3-Bromo-5-methylphenylboronic acid |
849062-36-8 | 98% | 100g |
$998.00 | 2023-08-31 | |
| Chemenu | CM137212-10g |
(3-Bromo-5-methylphenyl)boronic acid |
849062-36-8 | 95+% | 10g |
$70 | 2021-08-05 | |
| TRC | B694823-100mg |
3-Bromo-5-methylphenylboronic acid |
849062-36-8 | 100mg |
$ 65.00 | 2023-09-08 | ||
| TRC | B694823-250mg |
3-Bromo-5-methylphenylboronic acid |
849062-36-8 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B694823-500mg |
3-Bromo-5-methylphenylboronic acid |
849062-36-8 | 500mg |
$ 87.00 | 2023-04-18 | ||
| TRC | B694823-1g |
3-Bromo-5-methylphenylboronic acid |
849062-36-8 | 1g |
$ 80.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AN430-200mg |
3-Bromo-5-methylphenylboronic acid |
849062-36-8 | 97% | 200mg |
57CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AN430-25g |
3-Bromo-5-methylphenylboronic acid |
849062-36-8 | 97% | 25g |
1545CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AN430-5g |
3-Bromo-5-methylphenylboronic acid |
849062-36-8 | 97% | 5g |
264.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AN430-1g |
3-Bromo-5-methylphenylboronic acid |
849062-36-8 | 97% | 1g |
84.0CNY | 2021-08-04 |
3-Bromo-5-methylphenylboronic acid Production Method
Production Method 1
1.2 Reagents: Trimethyl borate ; 12 h, rt
3-Bromo-5-methylphenylboronic acid Raw materials
3-Bromo-5-methylphenylboronic acid Preparation Products
3-Bromo-5-methylphenylboronic acid Suppliers
3-Bromo-5-methylphenylboronic acid Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-Bromo-5-methylphenylboronic acid
Professional Introduction to 3-Bromo-5-methylphenylboronic Acid (CAS No. 849062-36-8)
3-Bromo-5-methylphenylboronic acid is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its Chemical Abstracts Service (CAS) number 849062-36-8, is a boronic acid derivative featuring a bromo and a methyl substituent on a phenyl ring. Boronic acids are well-known for their role as key intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of complex molecular structures, including pharmaceuticals and agrochemicals.
The unique structural properties of 3-Bromo-5-methylphenylboronic acid make it a valuable reagent in synthetic chemistry. The presence of both bromine and methyl groups on the aromatic ring provides multiple sites for functionalization, enabling chemists to tailor the molecule for specific applications. This flexibility is particularly useful in drug discovery, where precise molecular modifications can significantly impact the biological activity and pharmacokinetic properties of potential therapeutic agents.
In recent years, there has been growing interest in the development of novel boronic acid derivatives for their potential applications in medicinal chemistry. The ability of boronic acids to participate in metal-catalyzed coupling reactions has opened up new avenues for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. For instance, studies have demonstrated that derivatives like 3-Bromo-5-methylphenylboronic acid can be effectively used to introduce biaryl motifs into larger drug candidates, enhancing their binding affinity and selectivity.
One of the most notable applications of this compound is in the context of photopharmacology, an emerging field that combines photoregulation with traditional pharmacology to develop next-generation therapeutics. Boronic acids have been explored as photoswitchable units due to their ability to undergo reversible binding interactions under light irradiation. The incorporation of 3-Bromo-5-methylphenylboronic acid into drug molecules could enable light-controlled modulation of drug activity, offering new therapeutic strategies for conditions such as cancer and neurodegenerative diseases.
The synthesis and characterization of 3-Bromo-5-methylphenylboronic acid have been subjects of extensive research. Recent advancements in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions have been optimized to facilitate the introduction of bromo and methyl groups onto the phenyl ring with high regioselectivity. These improvements have not only enhanced the yield but also reduced the environmental impact of its synthesis.
In addition to its synthetic utility, 3-Bromo-5-methylphenylboronic acid has been investigated for its potential role in materials science. Boronic acids are known to form strong hydrogen bonds with various functional groups, making them suitable for designing self-assembling materials and polymers. Researchers have explored its use in creating supramolecular structures with applications ranging from drug delivery systems to liquid crystals. The bromo and methyl substituents further enhance its compatibility with other functional groups, allowing for diverse material design possibilities.
The pharmaceutical industry has also shown interest in 3-Bromo-5-methylphenylboronic acid due to its potential as an intermediate in the development of small molecule inhibitors. For example, studies have focused on its use in generating kinase inhibitors, which are critical targets for treating cancers and inflammatory diseases. The boronic acid moiety can be incorporated into these inhibitors to improve their binding affinity to the target enzyme through coordination interactions. The bromo and methyl groups provide additional opportunities for fine-tuning the pharmacological properties of these inhibitors.
The safety profile of 3-Bromo-5-methylphenylboronic acid is another important consideration in its application. While boronic acids are generally well-tolerated, their reactivity with biological systems necessitates careful handling during synthesis and use. Recent studies have focused on understanding the metabolic fate of boronic acid derivatives to ensure their safe integration into therapeutic agents. Advances in computational chemistry have also enabled predictive modeling of boronic acid reactivity, helping researchers design molecules with improved safety profiles.
The future prospects for 3-Bromo-5-methylphenylboronic acid are promising, with ongoing research exploring new synthetic routes and applications. As our understanding of molecular interactions continues to evolve, this compound is likely to play an increasingly significant role in both academic research and industrial development. Its versatility as a synthetic building block makes it indispensable for chemists working at the forefront of drug discovery and materials science.
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